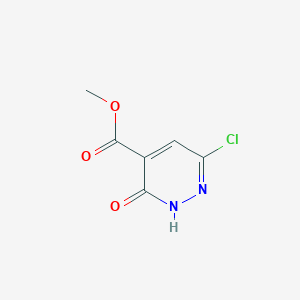

Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-chloro-6-oxo-1H-pyridazine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-12-6(11)3-2-4(7)8-9-5(3)10/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXBMYDYRJIIMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NNC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80737327 | |

| Record name | Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80737327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89581-64-6 | |

| Record name | Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80737327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical structure, synthesis, reactivity, and pivotal role in the development of novel therapeutics.

Core Molecular Structure and Properties

This compound (CAS Number: 89581-64-6) is a pyridazinone derivative characterized by a dihydropyridazine ring system. This core structure is adorned with a chloro group at the 6-position, a carbonyl (oxo) group at the 3-position, and a methyl carboxylate group at the 4-position. The interplay of these functional groups dictates its chemical reactivity and utility as a versatile scaffold in organic synthesis.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 89581-64-6 | |

| Molecular Formula | C₆H₅ClN₂O₃ | |

| Molecular Weight | 188.57 g/mol | |

| SMILES | COC(=O)C1=CC(Cl)=NNC1=O |

The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its ability to modulate the physicochemical and biological properties of molecules. The 3-oxo-2,3-dihydropyridazine substructure, in particular, has been associated with a diverse range of pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.

Synthesis of the Pyridazinone Core

While this compound is commercially available, understanding its synthesis provides valuable insights into the chemistry of pyridazinones. A general and established method for constructing the pyridazinone ring system involves the condensation of a γ-ketoacid with hydrazine hydrate. This reaction proceeds via the formation of a dihydropyridazinone, which can be subsequently modified.

A plausible synthetic pathway to the target molecule would involve the cyclization of a suitably substituted γ-ketoacid with hydrazine, followed by chlorination. For instance, the synthesis of a related compound, methyl 6-chloropyridazine-3-carboxylate, has been achieved from ethyl levulinate through a multi-step process involving cyclization, bromination, elimination, oxidation, esterification, and chlorination, with an overall yield of 42%.[1]

General synthetic strategies for pyridazine derivatives also include:

-

One-Pot Synthesis: Combining all reactants in a single vessel, often with microwave or ultrasound irradiation to improve yields and reduce reaction times.[2]

-

Vilsmeier-Haack Reaction: A classic method utilizing phosphorus oxychloride and dimethylformamide with appropriate precursors.[2]

-

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: A modern approach for constructing the pyridazine ring from tetrazines and alkynes.

The following diagram illustrates a generalized synthetic workflow for pyridazinone derivatives.

Caption: Generalized synthetic workflow for pyridazinone derivatives.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the presence of the chloro group at the 6-position, which is susceptible to nucleophilic substitution. This feature makes it an exceptionally useful building block for introducing a wide range of substituents onto the pyridazinone core.

Nucleophilic Aromatic Substitution

The chlorine atom can be displaced by various nucleophiles, enabling the synthesis of a diverse library of derivatives. This is a cornerstone of its application in drug discovery, allowing for the fine-tuning of a molecule's properties to enhance its biological activity and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

A significant application of this compound is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond at the 6-position by reacting with organoboron derivatives (e.g., boronic acids or their esters). This powerful transformation is widely used in the synthesis of complex molecules, including active pharmaceutical ingredients.[3]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, general protocol for the Suzuki-Miyaura coupling of this compound with a generic boronic acid. Note: This is a generalized procedure and may require optimization for specific substrates.

-

Reaction Setup: In a clean, dry reaction vessel, combine this compound (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq.), and a suitable base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-substituted-3-oxo-2,3-dihydropyridazine-4-carboxylate.

Caption: Key transformation of the title compound via Suzuki-Miyaura coupling.

Applications in Drug Discovery and Medicinal Chemistry

The pyridazinone scaffold is a cornerstone in the development of a wide array of therapeutic agents. This compound serves as a critical starting material for the synthesis of compounds with potential applications in several therapeutic areas.

-

Anticancer Agents: The ability to introduce diverse substituents at the 6-position has been exploited in the synthesis of novel anticancer agents. For instance, derivatives of this compound are being investigated for their potential to treat various cancers.[3]

-

Cardiovascular and Antihypertensive Drugs: The pyridazinone core is a well-established pharmacophore in the design of cardiovascular and antihypertensive agents. This is a key application area for derivatives of the title compound.

-

Antimicrobial Properties: Preliminary studies have indicated that some pyridazine derivatives exhibit antimicrobial activity against various bacterial strains, suggesting their potential as a scaffold for the development of new antimicrobial agents.[2]

-

Nicotinic Agents: 6-Chloropyridazin-3-yl derivatives have been synthesized and shown to have high affinity for neuronal nicotinic acetylcholine receptors (nAChRs), highlighting their potential in the development of treatments for neurological disorders.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would be expected to show a singlet for the methyl ester protons (O-CH₃) typically in the range of 3.8-4.0 ppm. A singlet for the proton at the 5-position of the dihydropyridazine ring would also be expected, likely in the aromatic region. The N-H proton of the dihydropyridazine ring would appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would exhibit signals for the carbonyl carbons of the ester and the pyridazinone ring, typically in the range of 160-180 ppm. The carbons of the dihydropyridazine ring would appear in the aromatic and aliphatic regions, and the methyl ester carbon would be observed around 50-55 ppm.

-

IR Spectroscopy: Key absorption bands would be expected for the C=O stretching vibrations of the ester and the cyclic amide (lactam) in the pyridazinone ring, typically in the region of 1650-1750 cm⁻¹. The N-H stretching vibration would be observed as a broad band around 3200-3400 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (188.57 g/mol ), along with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this compound was not found, general safety guidelines for related chloropyridazine derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. Recommended storage is under an inert atmosphere at 2-8°C.[3]

-

Hazard Statements (Predicted based on related compounds): May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Precautionary Statements (Predicted based on related compounds): Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wash hands thoroughly after handling (P264). Wear protective gloves/protective clothing/eye protection/face protection (P280).[3]

Conclusion

This compound is a valuable and versatile building block in organic and medicinal chemistry. Its reactive chloro group allows for facile functionalization, making it a key intermediate in the synthesis of a wide range of biologically active molecules. The pyridazinone core is a proven pharmacophore, and this compound provides a readily accessible entry point for the development of novel therapeutics, particularly in the areas of oncology and cardiovascular disease. Further exploration of the reactivity and applications of this compound is likely to yield new and important discoveries in the field of drug development.

References

- Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.

- Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate. Smolecule. (Accessed January 20, 2026).

- BLDpharm. This compound | 89581-64-6. (Accessed January 20, 2026).

- WO2018146010A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer - Google P

Sources

An In-Depth Technical Guide to Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 89581-64-6

Introduction

Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate is a highly functionalized heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and agrochemical research. Its unique structural framework, featuring a pyridazinone core equipped with a reactive chlorine atom and a methyl ester group, renders it a versatile synthetic intermediate for the construction of a diverse array of more complex molecules.[1] This guide provides a comprehensive overview of its synthesis, properties, and applications, with a particular focus on its role as a key building block in the development of novel therapeutic agents. The pyridazinone scaffold is a well-established pharmacophore, and its derivatives have been reported to exhibit a wide spectrum of biological activities, including but not limited to, cardiovascular, anti-inflammatory, analgesic, and anticancer properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 89581-64-6 | [2] |

| Molecular Formula | C₆H₅ClN₂O₃ | |

| Molecular Weight | 188.57 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in most organic solvents | |

| Storage | Store in a cool, dry, well-ventilated area |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a two-step process commencing from commercially available 3-chloro-6-methylpyridazine. The synthetic pathway involves an initial oxidation of the methyl group to a carboxylic acid, followed by esterification.

Step 1: Oxidation of 3-chloro-6-methylpyridazine to 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

The first step involves the oxidation of the methyl group of 3-chloro-6-methylpyridazine to a carboxylic acid. This transformation can be effectively carried out using a strong oxidizing agent such as potassium permanganate or potassium dichromate in an acidic medium.[3]

Reaction Mechanism: The oxidation of the methyl group proceeds via a series of oxidative steps, likely involving a benzylic-type radical intermediate, which is subsequently oxidized to the carboxylic acid. The acidic conditions facilitate the solubility of the oxidizing agent and protonation of intermediates.

Step 2: Esterification of 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

The resulting carboxylic acid is then esterified to yield the final product. A common and effective method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.[4][5]

Reaction Mechanism: The Fischer esterification mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound.

Protocol 1: Synthesis of 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Materials:

-

3-chloro-6-methylpyridazine

-

Potassium permanganate (or Potassium dichromate)

-

Sulfuric acid (concentrated)

-

Water (deionized)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-6-methylpyridazine in concentrated sulfuric acid and cool the mixture in an ice bath.

-

Slowly add potassium permanganate (or potassium dichromate) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 50-80 °C for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the aqueous solution with ethyl acetate multiple times.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, which can be purified by recrystallization.

Protocol 2: Synthesis of this compound

Materials:

-

6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Suspend 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid in anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).

-

Cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Synthetic Workflow Diagram

Caption: Synthetic route to this compound.

Applications in Drug Discovery and Organic Synthesis

The strategic placement of the chloro and methyl ester functionalities on the pyridazinone ring makes this compound a valuable precursor for a variety of chemical transformations.

-

Nucleophilic Substitution: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents, including amines, thiols, and alkoxides. This reactivity is crucial for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

-

Suzuki-Miyaura Coupling: The chloro group can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with various boronic acids. This enables the introduction of aryl and heteroaryl moieties at the 6-position, significantly expanding the chemical space accessible from this intermediate.

-

Amide Formation: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

A notable application of this compound is in the synthesis of inhibitors of Interleukin-2-inducible T-cell kinase (ITK), a key enzyme in T-cell signaling pathways. Dysregulation of ITK has been implicated in various inflammatory and autoimmune diseases, as well as in certain types of cancer.[6] The pyridazinone core serves as a scaffold to which various functional groups are appended to achieve potent and selective inhibition of ITK.

Furthermore, pyridazinone derivatives have been investigated for their potential as cardiovascular agents. The core structure is found in several compounds with positive inotropic and vasodilatory effects.

Spectral Characterization

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (O-CH₃) typically in the range of 3.8-4.0 ppm. A singlet for the vinyl proton on the pyridazinone ring would appear further downfield. The N-H proton of the dihydropyridazine ring would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the carbonyl carbons of the ester and the pyridazinone ring, typically in the range of 160-180 ppm. The carbon bearing the chlorine atom will also have a distinct chemical shift.

-

IR Spectroscopy: The infrared spectrum will show strong absorption bands corresponding to the C=O stretching vibrations of the ester and the amide-like carbonyl group of the pyridazinone ring, typically in the region of 1650-1750 cm⁻¹. C-Cl stretching vibrations may also be observed.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (188.57 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Safety Information

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety precautions include:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid: In case of contact with skin, wash immediately with plenty of soap and water. In case of contact with eyes, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.

Conclusion

This compound is a pivotal building block in modern organic and medicinal chemistry. Its straightforward synthesis and versatile reactivity provide a robust platform for the development of novel molecules with a wide range of potential biological activities. The continued exploration of this and related pyridazinone scaffolds is expected to yield new and improved therapeutic agents for a variety of diseases.

References

-

EON Biotech. This compound – (89581-64-6). Available from: [Link]

-

Neises, B.; Steglich, W. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Org. Synth.1985 , 63, 183. Available from: [Link]

- Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.

-

Geronikaki, A. A.; et al. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Med. Chem.2023 , 14, 1485-1498. Available from: [Link]

- Wasfy, A. A. F.; et al. 'Y-Oxo carboxylic acids in heterocyclic synthesis: Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino acids using. Indian J. Chem.2004, 43B, 151-157.

-

New pyridazinone-4-carboxamides as new cannabinoid ligands. IRIS - Archivio Istituzionale dell'Università degli Studi di Sassari. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. Available from: [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. rsc.org [rsc.org]

- 3. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique structural features, particularly the reactive chlorine atom and the dihydropyridazinone core, make it a versatile scaffold for the synthesis of a new generation of therapeutic agents. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and its significant role in the development of novel pharmaceuticals, with a particular focus on its application as a key intermediate in the synthesis of Aryl Hydrocarbon Receptor (AHR) antagonists.

Compound Profile

Chemical Identity and Structure

This compound is a heterocyclic compound featuring a dihydropyridazinone ring substituted with a chloro group at the 6-position and a methyl carboxylate group at the 4-position. The presence of both an electrophilic center at the chlorine-bearing carbon and a nucleophilic nitrogen atom within the heterocyclic ring system underpins its synthetic versatility.

Structural Diagram:

Caption: Chemical structure of this compound.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 89581-64-6[1][2][3] |

| Molecular Formula | C₆H₅ClN₂O₃ |

| Molecular Weight | 188.57 g/mol |

| Canonical SMILES | COC(=O)C1=C(C(=O)NN=C1)Cl |

| InChI Key | FJBCXLAFKXEWIE-UHFFFAOYSA-N |

Physical and Chemical Properties

Precise experimental data for some physical properties of this compound are not widely reported in publicly available literature, with many commercial suppliers noting "No data available".[4] However, based on its structure and data for related compounds, the following characteristics can be anticipated.

| Property | Value/Description |

| Appearance | White to off-white solid |

| Melting Point | Approximately 227 °C[3] |

| Boiling Point | Data not available |

| Solubility | Expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. Solubility in water is expected to be low.[4] |

Spectral Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methyl ester protons (around 3.8-4.0 ppm), a singlet for the vinyl proton on the pyridazinone ring, and a broad singlet for the NH proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display signals for the carbonyl carbons of the ester and the pyridazinone ring (typically in the range of 160-175 ppm), carbons of the heterocyclic ring, and the methyl carbon of the ester group (around 50-55 ppm).

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands are anticipated for the N-H stretch (around 3200-3400 cm⁻¹), C=O stretches for the ester and amide functionalities (around 1650-1750 cm⁻¹), and C-Cl stretch (around 600-800 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound, along with a characteristic M+2 peak due to the presence of the chlorine-37 isotope.

Synthesis and Reactivity

Synthesis

While this compound is commercially available, understanding its synthesis provides valuable context for its application.[1][2] A general synthetic approach to the pyridazinone core involves the condensation of a suitable dicarbonyl compound with hydrazine.

General Synthetic Workflow:

Caption: Generalized synthetic pathway to the target compound.

Reactivity

The chemical reactivity of this compound is dominated by the presence of the chloro substituent on the electron-deficient pyridazinone ring. This makes the 6-position susceptible to nucleophilic aromatic substitution reactions.

Key Reactions:

-

Suzuki Coupling: The chlorine atom can be readily displaced by various aryl and heteroaryl groups using palladium-catalyzed Suzuki coupling reactions. This is a cornerstone of its utility in medicinal chemistry, allowing for the introduction of diverse substituents at this position.[1][2]

-

Nucleophilic Substitution: Other nucleophiles, such as amines and alkoxides, can also displace the chloride to generate a library of substituted pyridazinones.

Illustrative Reaction: Suzuki Coupling

A prominent application of this compound is its use in Suzuki coupling reactions to introduce aryl or heteroaryl moieties at the 6-position. This reaction is pivotal in the synthesis of AHR inhibitors.[1][2]

Experimental Protocol: General Procedure for Suzuki Coupling

-

Reaction Setup: To a solution of this compound in a suitable solvent (e.g., a mixture of dioxane and water) are added the desired boronic acid or boronic ester derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 80 to 120 °C for several hours until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 6-substituted pyridazinone derivative.

Applications in Drug Development

The primary significance of this compound in the pharmaceutical industry lies in its role as a key intermediate for the synthesis of Aryl Hydrocarbon Receptor (AHR) modulators.[1][2]

The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and cellular homeostasis.[5][6] In the context of cancer, the AHR pathway can be hijacked by tumors to create an immunosuppressive microenvironment.[7]

Caption: Simplified overview of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.

Role as a Precursor to AHR Antagonists

By acting as a scaffold, this compound allows for the strategic introduction of various functional groups through reactions like the Suzuki coupling. This enables the synthesis of potent and selective AHR antagonists. These antagonists can block the binding of immunosuppressive ligands, thereby restoring anti-tumor immunity.[7]

The development of such AHR inhibitors represents a promising new approach in cancer immunotherapy.[5][7]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is an irritant and may be harmful if ingested or inhaled.[4] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a high-value synthetic intermediate with significant applications in modern drug discovery. Its well-defined reactivity, particularly at the 6-position, provides a versatile platform for the construction of complex molecular architectures. The successful application of this compound in the synthesis of novel AHR antagonists for cancer immunotherapy underscores its importance and highlights its potential for the development of future therapeutics. As research into AHR modulation continues to expand, the demand for and utility of this key building block are poised to grow.

References

- WO2018146010A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer - Google Patents.

- US20240294505A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer - Google Patents.

-

ethyl 3-chloro-6-oxo-1H-pyridazine-4-carboxylate | Chemsrc. Available at: [Link]

-

Sodium 1-Tetradecanesulfonate>98.0%(T)1g - SciSupplies. Available at: [Link]

-

Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - PMC - NIH. Available at: [Link]

-

Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC - NIH. Available at: [Link]

-

Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PMC - NIH. Available at: [Link]

-

Computational discovery of novel aryl hydrocarbon receptor modulators for psoriasis therapy - PMC - PubMed Central. Available at: [Link]

Sources

- 1. WO2018146010A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer - Google Patents [patents.google.com]

- 2. US20240294505A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer - Google Patents [patents.google.com]

- 3. Sodium 1-Tetradecanesulfonate>98.0%(T)1g [scisupplies.eu]

- 4. file.bldpharm.com [file.bldpharm.com]

- 5. Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide

Abstract

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have enabled the development of a vast array of biologically active molecules. This technical guide provides a comprehensive overview of the biological activities of pyridazine derivatives, with a focus on their applications in oncology, inflammation, infectious diseases, and cardiovascular medicine. We will delve into the rational design, synthesis, and biological evaluation of these compounds, offering detailed experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals. This guide aims to be a definitive resource, bridging the gap between fundamental heterocyclic chemistry and cutting-edge drug discovery.

Introduction: The Pyridazine Core - A Versatile Pharmacophore

Pyridazine and its derivatives are cornerstone structures in the realm of nitrogen-containing heterocyclic compounds. Their significance stems from their presence in numerous natural products and their remarkable ability to serve as a scaffold for the design of novel therapeutic agents. The adjacent nitrogen atoms in the pyridazine ring create a unique electronic distribution, influencing the molecule's polarity, hydrogen bonding capacity, and metabolic stability. These characteristics make pyridazine derivatives attractive candidates for interacting with a wide range of biological targets.[1] The ease of functionalization at various positions on the ring allows for the fine-tuning of pharmacological properties, making it a favored building block in drug discovery and development.[1]

The biological activities of pyridazine derivatives are remarkably diverse, spanning a wide spectrum of therapeutic areas. These compounds have demonstrated potent efficacy as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and central nervous system (CNS) active agents.[2][3][4] This guide will explore these activities in detail, providing the scientific community with a robust resource to accelerate the journey of pyridazine-based compounds from the laboratory to the clinic.

Anticancer Activity: Targeting Key Signaling Pathways

The fight against cancer has been significantly advanced by the development of targeted therapies that interfere with specific molecular pathways essential for tumor growth and survival. Pyridazine derivatives have emerged as a promising class of anticancer agents, with many compounds demonstrating potent activity against various cancer cell lines.[5][6] Their mechanisms of action often involve the inhibition of critical enzymes, such as protein kinases, that are dysregulated in cancer.

Mechanism of Action: Inhibition of VEGFR-2 and mTOR Signaling

A primary mechanism through which pyridazine derivatives exert their anticancer effects is the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[7] A key regulator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase.[7] Several pyridazine-based compounds have been designed as potent VEGFR-2 inhibitors, effectively blocking the downstream signaling cascade that promotes endothelial cell proliferation and migration.[3][8]

Another critical pathway often hijacked by cancer cells is the mTOR (mammalian target of rapamycin) signaling pathway, which controls cell growth, proliferation, and survival.[9][10] The mTOR pathway is frequently hyperactive in a majority of human tumors, making it an attractive therapeutic target.[10][11] Pyridazine derivatives have been developed to modulate this pathway, offering another avenue for therapeutic intervention.

Diagram: Simplified VEGFR-2 Signaling Pathway

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyridazine derivatives.

Diagram: Simplified mTOR Signaling Pathway

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsr.com [ijpsr.com]

- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 7. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. onclive.com [onclive.com]

- 11. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The 3-oxo-2,3-dihydropyridazine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The 3-oxo-2,3-dihydropyridazine, commonly known as the pyridazinone core, stands as a "wonder nucleus" in medicinal chemistry.[1] Its unique structural and electronic properties, including two adjacent nitrogen atoms in a six-membered ring, confer a remarkable ability to interact with a wide array of biological targets.[2] This scaffold's synthetic tractability allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth exploration of the 3-oxo-2,3-dihydropyridazine core, from its fundamental synthesis and chemical properties to its diverse applications in targeting diseases ranging from cancer and cardiovascular disorders to neurodegenerative conditions and microbial infections. We will delve into key synthetic protocols, analyze structure-activity relationships, and illuminate the mechanisms of action that make this scaffold a cornerstone of modern drug development.

The Chemical and Physicochemical Landscape of the Pyridazinone Core

The pyridazinone ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3] This arrangement creates a unique electronic distribution that is fundamental to its biological activity and synthetic versatility.

Key Physicochemical Properties:

-

Hydrogen Bonding Capability: The lone pairs of electrons on the nitrogen atoms and the carbonyl oxygen at the 3-position act as potent hydrogen bond acceptors, facilitating strong and specific interactions with amino acid residues in biological targets like protein kinases.[2]

-

Dipole Moment and Solubility: The presence of the nitrogen atoms and the polar carbonyl group increases the molecule's polarity and dipole moment compared to its carbocyclic counterparts, which can enhance aqueous solubility—a desirable trait for drug candidates.[2]

-

Metabolic Stability: The pyridazine nucleus is often associated with favorable metabolic profiles and has been observed to have low inhibitory effects on cytochrome P450 enzymes, which are critical for drug metabolism.[2]

-

Tautomerism: The 3-oxo-2,3-dihydropyridazine core exists in a stable keto-enol tautomeric equilibrium with its 3-hydroxypyridazine form. The oxo-form is generally more stable and predominates.[1]

Foundational Synthetic Strategies

The construction of the 3-oxo-2,3-dihydropyridazine ring is accessible through several reliable synthetic routes. The most prevalent and versatile method involves the cyclocondensation of a 1,4-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[4]

The Cornerstone: Cyclocondensation of γ-Ketoacids with Hydrazine

This is the most common and direct approach to synthesizing 4,5-dihydropyridazin-3(2H)-ones, which are immediate precursors to the fully aromatic scaffold.[5][6] The choice of a γ-ketoacid as the starting material is strategic, as it provides the necessary carbon backbone and carbonyl functionalities for ring closure.

Mechanism Rationale: The reaction proceeds via the initial formation of a hydrazone by the reaction of the more reactive ketone carbonyl with hydrazine. This is followed by an intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazone onto the carboxylic acid carbonyl, and subsequent dehydration to yield the stable six-membered ring.

Caption: General workflow for pyridazinone synthesis via γ-ketoacid condensation.

Experimental Protocol: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

-

Reaction Setup: To a solution of 4-oxo-4-phenylbutanoic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).[7]

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[7]

Synthesis from 3-Oxo-2-arylhydrazonopropanals

A versatile method for creating more complex, substituted pyridazinones involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds like p-nitrophenylacetic acid or cyanoacetic acid in acetic anhydride.[8][9] This approach allows for the introduction of diverse substituents at various positions of the pyridazinone ring.

Experimental Protocol: General Procedure for Substituted Pyridazin-3-one Synthesis

-

Reaction Mixture: Combine the appropriate 3-oxo-2-arylhydrazonopropanal (1 equivalent) and an active methylene compound (e.g., cyanoacetic acid, 1 equivalent) in acetic anhydride.[8]

-

Heating: Stir the mixture at reflux for 1-2 hours.

-

Workup: Cool the reaction to room temperature, allowing the solid product to form.

-

Purification: Collect the solid by filtration, wash with ethanol, and recrystallize from a suitable solvent (e.g., dioxane) to yield the pure pyridazin-3-one derivative.[8]

The Pharmacological Significance and Key Biological Targets

The 3-oxo-2,3-dihydropyridazine scaffold is a privileged structure in medicinal chemistry due to its ability to target a wide range of proteins implicated in various diseases.

Anticancer Activity

The pyridazinone core is a prominent feature in numerous developmental anticancer agents. Its derivatives have been shown to inhibit key signaling pathways involved in tumor growth, proliferation, and survival.

-

Kinase Inhibition: A primary mode of action is the inhibition of protein kinases. The scaffold acts as a hinge-binding motif, with the nitrogen atoms forming crucial hydrogen bonds in the ATP-binding pocket of kinases.

-

Interleukin-2-inducible T-cell Kinase (ITK): Derivatives of the 3-oxo-2,3-dihydropyridazine scaffold have been developed as selective ITK inhibitors.[10] ITK is a key enzyme in the T-cell receptor signaling pathway, and its inhibition is a promising strategy for treating T-cell malignancies like leukemia.[3] A lead compound, designated as compound 9 in one study, demonstrated selective ITK inhibition with an IC₅₀ of 0.87 µM and was shown to reduce the phosphorylation of ITK and its downstream targets.[10]

-

VEGFR-2 and FGFR: Pyridazinone derivatives have been designed to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptors (FGFRs), which are critical for angiogenesis—the process of new blood vessel formation that is essential for tumor growth.[2][11]

-

B-Raf Inhibition: Certain pyridazinone derivatives incorporating a thiourea linker have shown potent inhibitory activity against the B-Raf kinase, a key protein in the MAPK/ERK signaling pathway that is frequently mutated in cancers like melanoma.[11]

-

Caption: Inhibition of the ITK signaling pathway by 3-oxo-2,3-dihydropyridazine derivatives.

Cardiovascular Applications

Pyridazinone-based compounds have a long history in cardiovascular medicine, primarily due to their antihypertensive and vasodilatory effects.[1]

-

Phosphodiesterase (PDE) Inhibition: Many pyridazinone derivatives exert their cardiovascular effects by inhibiting phosphodiesterase enzymes, particularly PDE3. This inhibition leads to an increase in intracellular cyclic AMP (cAMP), resulting in vasodilation and positive inotropic effects (increased heart muscle contractility).[11]

Neurodegenerative Diseases

The scaffold has also shown promise in the development of agents for neurodegenerative disorders.

-

Monoamine Oxidase B (MAO-B) Inhibition: Novel pyridazinone derivatives have been synthesized as selective and reversible inhibitors of MAO-B.[12] MAO-B is an enzyme that breaks down neurotransmitters like dopamine. Its inhibition can increase dopamine levels in the brain, which is a key therapeutic strategy for Parkinson's disease.

Structure-Activity Relationship (SAR) Insights

The synthetic accessibility of the pyridazinone core allows for systematic exploration of structure-activity relationships, guiding the design of more potent and selective inhibitors.

| Target | Scaffold Position | Favorable Substituents | Effect | Reference |

| ITK | C-6 | 3-Fluorophenyl group | Improved selectivity over other kinases. | [10] |

| ITK | N-2 | 3,5-Difluorophenyl and furan-2-ylmethyl groups | Increased potency. | [10] |

| B-Raf | N-2 | N-phenyl substitution | Improved inhibitory activity. | [11] |

| B-Raf | Linker | Thiourea linker | Essential for high affinity to the target. | [11] |

| PDE5 | Fused Ring | Phenyl ring at position 9 of a fused tricyclic core | Necessary for potent inhibitory activity. | [11] |

Causality in SAR: The introduction of fluorine atoms, as seen in the ITK inhibitors, often enhances binding affinity through favorable electrostatic interactions and can improve metabolic stability.[10] For B-Raf inhibitors, the N-phenyl group likely occupies a hydrophobic pocket in the enzyme's active site, while the thiourea linker provides the optimal geometry and hydrogen bonding capacity to interact with key residues.[11]

Spectroscopic Characterization

The characterization of 3-oxo-2,3-dihydropyridazine derivatives relies on standard spectroscopic techniques.

-

¹H NMR: Protons on the pyridazinone ring typically appear in the aromatic region. The chemical shifts of substituent protons provide valuable information about their electronic environment. For example, in 2-(5-(4-methylbenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid, the N-CH₂-CO protons appear as a singlet around 4.87 ppm, while the benzylic CH₂ protons are observed at 3.87 ppm.[7]

-

¹³C NMR: The carbonyl carbon of the pyridazinone ring is a characteristic signal, typically appearing downfield around 160 ppm.[13] Other ring carbons and substituent carbons appear at their expected chemical shifts.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the pyridazinone carbonyl is typically observed in the range of 1650-1700 cm⁻¹.[13] Another characteristic band for the N-H stretch can be seen around 3200-3400 cm⁻¹ in N-unsubstituted derivatives.

Conclusion and Future Outlook

The 3-oxo-2,3-dihydropyridazine scaffold has unequivocally established itself as a privileged core in medicinal chemistry. Its robust synthetic accessibility, combined with favorable physicochemical properties, provides a fertile ground for the development of novel therapeutics. The diverse biological activities, spanning from anticancer and cardiovascular to neuroprotective and antimicrobial, underscore the scaffold's remarkable versatility. Future research will likely focus on the design of highly selective inhibitors for specific kinase isoforms, the development of novel drug conjugates using the pyridazinone core as a pharmacophoric anchor, and the exploration of this scaffold against emerging therapeutic targets. The "wonder nucleus" of pyridazinone continues to offer exciting opportunities for innovation in the quest for safer and more effective medicines.

References

-

ScienceDirect. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones. Retrieved from [Link]

-

Cambridge Core. (2017, June 12). Modes of Action of Pyridazinone Herbicides. Weed Science, 17(4), 541-547. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Retrieved from [Link]

-

IJCPS. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Retrieved from [Link]

-

National Institutes of Health. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Retrieved from [Link]

-

RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. Retrieved from [Link]

-

MDPI. (2022, June 13). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. Retrieved from [Link]

-

RSC Publishing. (2025, December 3). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. Retrieved from [Link]

-

MDPI. (n.d.). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, Reactivity Parameters, and Molecular Docking Studies of Some Pyridazine Derivatives. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3-oxo-2,3-dihydropyridazine-5-carboxylic acid. Retrieved from [Link]

-

National Institutes of Health. (2025, December 3). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. Retrieved from [Link]

Sources

- 1. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

The Unseen Cornerstone: A Technical Guide to Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate

An In-Depth Analysis for Chemical Researchers and Drug Development Professionals

Introduction: The Pyridazinone Core in Modern Medicinal Chemistry

The pyridazinone nucleus, a six-membered heterocyclic scaffold containing two adjacent nitrogen atoms, has emerged as a "magic moiety" or a privileged structure in the landscape of medicinal chemistry. Its inherent chemical properties and versatile reactivity have made it a cornerstone in the development of a wide array of therapeutic agents.[1] Derivatives of the pyridazinone core have demonstrated a broad spectrum of biological activities, including applications in treating cardiovascular diseases, cancer, and inflammatory conditions.[2][3] The structural rigidity and the presence of hydrogen bond donors and acceptors in the pyridazinone ring allow for specific and high-affinity interactions with various biological targets. This has led to the successful development of drugs targeting enzymes, receptors, and signaling pathways crucial in disease pathogenesis.[4] Within this important class of compounds, Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate stands out as a pivotal, commercially available intermediate, the discovery and application of which have paved the way for novel therapeutic strategies, particularly in oncology.[5]

Historical Context and Discovery

The history of pyridazine chemistry dates back to the late 19th century, with Emil Fischer's synthesis of the first pyridazine derivative.[2] However, the specific discovery of this compound (CAS Number: 89581-64-6) is more recent and is intrinsically linked to the burgeoning field of medicinal chemistry in the latter half of the 20th century. While the exact first synthesis is not prominently documented in a single seminal paper, its emergence in the scientific literature and patent landscape coincides with the increased interest in functionalized pyridazinones as versatile building blocks for drug discovery. Its commercial availability today is a testament to its established utility as a key starting material for the synthesis of complex, biologically active molecules.[5]

Synthesis and Chemical Profile

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. One documented synthetic route involves the hydrolysis of a methoxy-substituted pyridazine precursor.

Synthetic Pathway

A common and effective method for the preparation of this compound involves the acid-catalyzed hydrolysis of Methyl 6-chloro-3-methoxypyridazine-4-carboxylate.[4]

Causality of Experimental Choices:

-

Starting Material: Methyl 6-chloro-3-methoxypyridazine-4-carboxylate is chosen as the precursor due to the lability of the methoxy group at the 3-position of the pyridazine ring, which allows for its selective conversion to a carbonyl group.

-

Reagent and Solvent: Concentrated hydrochloric acid provides the acidic medium necessary to catalyze the hydrolysis of the enol ether (methoxy group). Dioxane is used as a solvent because it is relatively inert under these reaction conditions and can dissolve the starting material.

-

Temperature: The reaction is heated to 90°C to provide the necessary activation energy for the hydrolysis to proceed at a reasonable rate.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound:[4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 6-chloro-3-methoxypyridazine-4-carboxylate (1.2 g, 4.9 mmol) in 30 mL of dioxane.

-

Acid Addition: To the stirred solution, add concentrated hydrochloric acid (2 mL).

-

Heating: Heat the reaction mixture to 90°C and maintain this temperature for 2 hours.

-

Work-up and Isolation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford the pure this compound.

Physicochemical and Spectroscopic Data

| Property | Value |

| CAS Number | 89581-64-6 |

| Molecular Formula | C₆H₅ClN₂O₃ |

| Molecular Weight | 188.57 g/mol |

| Appearance | Solid |

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.42 (s, 1H), 8.10 (s, 1H), 3.93 (s, 3H).[4]

Role in Drug Discovery: A Gateway to Aryl Hydrocarbon Receptor (AhR) Inhibitors

This compound is a highly valued intermediate in drug discovery, primarily for its role in the synthesis of potent and selective Aryl Hydrocarbon Receptor (AhR) inhibitors.[5] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating gene expression.[6] While initially known for mediating the toxic effects of environmental pollutants like dioxins, the AhR is now recognized as a key player in various physiological and pathological processes, including immune responses and cancer.[7][8]

In many cancers, the AhR signaling pathway is aberrantly activated, leading to tumor growth, proliferation, and immune evasion.[7] Therefore, inhibiting this pathway has emerged as a promising therapeutic strategy.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR, which is complexed with chaperone proteins. This binding event triggers a conformational change, leading to the translocation of the AhR-ligand complex into the nucleus. In the nucleus, AhR dissociates from its chaperones and heterodimerizes with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[8]

This compound serves as a versatile scaffold for the attachment of various aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[5] This allows for the systematic exploration of the chemical space around the pyridazinone core to develop molecules that can potently and selectively block the ligand-binding pocket of the AhR, thereby inhibiting its downstream signaling.

Conclusion and Future Perspectives

This compound, while not a therapeutic agent itself, represents a critical link in the chain of drug discovery and development. Its well-defined structure and reactivity provide a reliable platform for the synthesis of novel drug candidates. The continued exploration of pyridazinone chemistry, fueled by the utility of intermediates like the one discussed, promises to yield new generations of targeted therapies. For researchers in oncology and other fields where the AhR pathway is implicated, a thorough understanding of the synthesis and application of this key building block is indispensable for the rational design of innovative and effective medicines.

References

- 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer. WO2018146010A1.

- Inhibition of Aryl Hydrocarbon Receptor (AhR) Expression Disrupts Cell Proliferation and Alters Energy Metabolism and Fatty Acid Synthesis in Colon Cancer Cells. Cancers (Basel). 2022 Aug 31;14(17):4245.

- AhR inhibitor. CN114835687B.

- Canonical and non-canonical aryl hydrocarbon receptor signaling pathways. Curr Opin Toxicol. 2017 Aug;4:29-35.

- Aryl hydrocarbon receptor. Wikipedia.

- Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.

- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Int.J. ChemTech Res. 2010,2(2).

- Pyridazine. Wikipedia.

- CAS 89581-64-6. Sigma-Aldrich.

- A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. International Journal of Research Publication and Reviews. 2024, 5(2), 2515-2524.

- Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Pharmaceuticals (Basel). 2021 Sep; 14(9): 933.

- Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry. 2025, 21(8), 822-842.

- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research. 2014, 6(12):297-310.

Sources

- 1. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. iglobaljournal.com [iglobaljournal.com]

- 4. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Expanding Therapeutic Landscape of Pyridazinone Compounds: A Technical Guide for Drug Development Professionals

Introduction: The Pyridazinone Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridazinone ring, a six-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group, has garnered significant attention in medicinal chemistry, earning the moniker of a "wonder nucleus" due to its vast therapeutic potential.[1][2] This versatile scaffold allows for extensive chemical modifications at various positions, enabling the synthesis of a multitude of derivatives with a wide spectrum of pharmacological activities.[3] The structural features of the pyridazinone core, including its ability to participate in hydrogen bonding and other molecular interactions, make it an ideal framework for designing potent and selective inhibitors of various biological targets.[1] This technical guide provides an in-depth exploration of the key therapeutic targets of pyridazinone compounds, with a focus on cardiovascular diseases, inflammation, and cancer. We will delve into the mechanisms of action, present quantitative data for representative compounds, and provide detailed experimental protocols for target validation and compound screening, aimed at researchers, scientists, and drug development professionals.

Part 1: Cardiovascular Disease - Modulating Vascular Tone and Cardiac Function

Pyridazinone derivatives have a rich history in the development of cardiovascular agents, primarily due to their effects on vascular smooth muscle and cardiac muscle contractility.[4] Their therapeutic potential in this area stems from their ability to interact with several key molecular targets that regulate cardiovascular homeostasis.

Primary Target: Phosphodiesterase 3 (PDE3)

Rationale for Targeting PDE3: Phosphodiesterase 3 (PDE3) is a crucial enzyme in the cardiovascular system, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger.[4] In cardiac muscle, elevated cAMP levels lead to increased intracellular calcium, resulting in a positive inotropic (increased contractility) effect. In vascular smooth muscle, higher cAMP concentrations promote relaxation, leading to vasodilation.[4] Therefore, inhibiting PDE3 presents a dual-acting mechanism for treating conditions like congestive heart failure, where both cardiac output and peripheral resistance are concerns.

Mechanism of Action: Pyridazinone-based PDE3 inhibitors competitively bind to the active site of the enzyme, preventing the breakdown of cAMP.[5] This leads to an accumulation of intracellular cAMP in cardiomyocytes and vascular smooth muscle cells. The increased cAMP in the heart enhances cardiac contractility, while in the vasculature, it reduces peripheral resistance, thereby decreasing the afterload on the heart.[5] This combined inotropic and vasodilatory ("inodilator") effect improves overall cardiac performance.

Signaling Pathway: PDE3 Inhibition in Cardiomyocytes

Caption: Pyridazinone derivatives can upregulate eNOS expression, increasing NO production and causing vasodilation.

Quantitative Data: Pyridazinone-based Vasodilators (eNOS modulation)

| Compound | EC50 (Vasorelaxation) | Reference |

| Compound 4f | 0.0136 µM | [6] |

| Compound 4h | 0.0117 µM | [6] |

| Compound 5d | 0.0053 µM | [6] |

| Compound 5e | 0.0025 µM | [6] |

| Hydralazine (Standard) | 18.21 µM | [6] |

| Nitroglycerin (Standard) | 0.1824 µM | [6] |

Experimental Protocol: Ex Vivo Rat Aortic Ring Vasorelaxation Assay

This protocol describes the methodology to assess the vasodilatory effect of pyridazinone compounds on isolated rat thoracic aortic rings.

Principle: The contractility of isolated aortic rings is measured in an organ bath. The ability of a test compound to relax a pre-constricted aortic ring indicates its vasodilatory potential.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

-

Phenylephrine (PE) for pre-contraction

-

Test pyridazinone compounds

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Aorta Dissection: Euthanize a rat and carefully excise the thoracic aorta. Place it in cold Krebs-Henseleit solution.

-

Ring Preparation: Clean the aorta of adhering connective tissue and cut it into 2-3 mm wide rings.

-

Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

-

Viability Check: Test the viability of the rings by inducing a contraction with 60 mM KCl.

-

Pre-contraction: After washing out the KCl and allowing the rings to return to baseline, induce a submaximal contraction with phenylephrine (e.g., 1 µM).

-

Cumulative Concentration-Response: Once the PE-induced contraction has stabilized, add the test pyridazinone compounds in a cumulative manner to obtain a concentration-response curve.

-

Data Analysis: Record the relaxation responses as a percentage of the PE-induced contraction. Plot the percentage of relaxation against the log concentration of the test compound to determine the EC50 value.

Part 2: Anti-Inflammatory Applications - Targeting Key Mediators of Inflammation

The pyridazinone scaffold has also proven to be a valuable template for the development of potent anti-inflammatory agents. [2][7]Their mechanism of action in this therapeutic area often involves the inhibition of enzymes that play a central role in the inflammatory cascade.

Primary Target: Cyclooxygenase-2 (COX-2)

Rationale for Targeting COX-2: Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. [2]There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions such as gastric protection, while COX-2 is inducible and is upregulated at sites of inflammation. [7]Selective inhibition of COX-2 is a desirable strategy for anti-inflammatory therapy as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors (NSAIDs).

Mechanism of Action: Pyridazinone-based COX-2 inhibitors bind to the active site of the COX-2 enzyme, preventing the synthesis of pro-inflammatory prostaglandins. [7]The selectivity for COX-2 over COX-1 is a key feature of these compounds, leading to a more favorable safety profile.

Signaling Pathway: COX-2 Inhibition by Pyridazinone Derivatives

Caption: Pyridazinone derivatives can selectively inhibit COX-2, reducing the production of pro-inflammatory prostaglandins.

Quantitative Data: Pyridazinone-based COX-2 Inhibitors

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 4a | - | - | Potent | [7] |

| Compound 9d | - | - | Potent | [7] |

(Note: Specific IC50 values for compounds 4a and 9d were not provided in the source, but they were identified as potent and selective COX-2 inhibitors.)

Experimental Protocol: In Vitro COX-2 Inhibition Assay (MTT Assay)

This protocol outlines a cell-based MTT assay to assess the COX-2 inhibitory activity of pyridazinone compounds.

Principle: The MTT assay measures cell viability. In this context, it is used to determine the cytotoxic effect of the test compounds on a cell line that expresses COX-2. The reduction in cell viability in the presence of an inflammatory stimulus (like lipopolysaccharide, LPS) and the test compound, compared to the stimulus alone, can be indicative of COX-2 inhibition.

Materials:

-

Cell line expressing COX-2 (e.g., RAW 264.7 macrophages)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS)

-

Test pyridazinone compounds and a known COX-2 inhibitor (e.g., Celecoxib)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the COX-2 expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test pyridazinone compounds or the positive control (Celecoxib) for a specified pre-incubation period.

-

Inflammatory Stimulation: Induce inflammation by adding LPS to the wells (except for the unstimulated control wells) and incubate for an appropriate time (e.g., 24 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the IC50 value.

Part 3: Anticancer Applications - Targeting Key Players in Tumorigenesis

The versatility of the pyridazinone scaffold has also been exploited in the development of novel anticancer agents. [3]Pyridazinone derivatives have been shown to target a range of molecules that are crucial for cancer cell proliferation, survival, and metastasis.

Target: Tyrosine Kinases (e.g., FGFR, BTK, c-Met)

Rationale for Targeting Tyrosine Kinases: Tyrosine kinases are a large family of enzymes that play a critical role in cell signaling pathways that control cell growth, differentiation, and survival. [4]Dysregulation of tyrosine kinase activity is a common feature of many cancers, making them attractive targets for cancer therapy.

Mechanism of Action: Pyridazinone-based tyrosine kinase inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates. [4]This blocks the signaling cascade that drives cancer cell proliferation and survival.

-

Fibroblast Growth Factor Receptors (FGFRs): Pyridazinone derivatives have been developed as potent covalent inhibitors of FGFRs, which are often overexpressed or mutated in various cancers. [4]* Bruton's Tyrosine Kinase (BTK): This non-receptor tyrosine kinase is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies. Pyridazinone compounds have shown potent inhibitory activity against BTK. [4]* c-Met: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often overactivated in cancer, promoting tumor growth and metastasis. Pyridazinone derivatives have been identified as selective and potent c-Met inhibitors. [4]

Signaling Pathway: Tyrosine Kinase Inhibition in Cancer Cells

Caption: Pyridazinone-based inhibitors block tyrosine kinase activity, thereby inhibiting cancer cell growth and survival pathways.

Quantitative Data: Pyridazinone-based Tyrosine Kinase Inhibitors

| Compound | Target | IC50 | Reference |

| Compound 37 | BTK | 2.1 nM | [4] |

| Compound 38 | FGFR | Potent | [4] |

(Note: A specific IC50 for compound 38 was not provided, but it was noted for its strong enzymatic activity against FGFR.)

Other Anticancer Targets

The anticancer activity of pyridazinone derivatives extends beyond tyrosine kinase inhibition. Other notable targets include:

-

Dihydrofolate Reductase (DHFR): This enzyme is essential for the synthesis of nucleotides and is a classic target for chemotherapy. Some pyridazinone compounds have shown potent DHFR inhibitory activity. [4]* Poly (ADP-ribose) Polymerase (PARP): PARP inhibitors have emerged as a significant class of anticancer drugs, particularly for cancers with deficiencies in DNA repair pathways. Pyridazinone-based PARP inhibitors have been developed. [4]* Tubulin Polymerization: The cytoskeleton, particularly microtubules formed from tubulin, is crucial for cell division. Compounds that disrupt tubulin polymerization can arrest the cell cycle and induce apoptosis in cancer cells. Some pyridazinone derivatives have been shown to inhibit tubulin polymerization. [4]

Conclusion and Future Perspectives